molecular formula C9H14O4 B12562164 4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)- CAS No. 188291-64-7

4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)-

Cat. No.: B12562164
CAS No.: 188291-64-7
M. Wt: 186.20 g/mol
InChI Key: HXRISNXSTGYYJC-UHFFFAOYSA-N
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Description

4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)- is an organic compound with the molecular formula C9H14O4 It is a derivative of hexenoic acid, characterized by the presence of an acetyloxy group and a methyl group at specific positions on the hexenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)- typically involves the esterification of 4-methyl-4-hexenoic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the hexenoic acid moiety to a single bond, yielding saturated derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hexanoic acid derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)- involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hexenoic acid: The parent compound without the acetyloxy and methyl groups.

    4-Methyl-4-hexenoic acid: Similar structure but lacks the acetyloxy group.

    6-Acetyloxyhexanoic acid: Similar structure but lacks the double bond in the hexenoic acid moiety.

Uniqueness

4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)- is unique due to the presence of both the acetyloxy and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

188291-64-7

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

6-acetyloxy-4-methylhex-4-enoic acid

InChI

InChI=1S/C9H14O4/c1-7(3-4-9(11)12)5-6-13-8(2)10/h5H,3-4,6H2,1-2H3,(H,11,12)

InChI Key

HXRISNXSTGYYJC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)C)CCC(=O)O

Origin of Product

United States

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